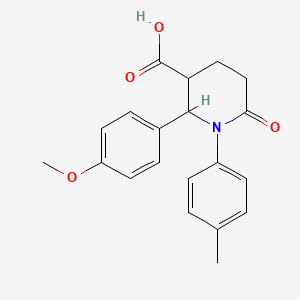

2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid

Description

2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with methoxy and methylphenyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-13-3-7-15(8-4-13)21-18(22)12-11-17(20(23)24)19(21)14-5-9-16(25-2)10-6-14/h3-10,17,19H,11-12H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXFDDOWIRXNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(C(CCC2=O)C(=O)O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: Starting with a suitable precursor, such as a substituted benzaldehyde, the piperidine ring is formed through a series of cyclization reactions.

Substitution Reactions:

Oxidation and Carboxylation: The final steps involve oxidation to introduce the ketone group and carboxylation to form the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be utilized to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a lead structure for drug development due to its unique pharmacophore. The presence of the piperidine ring suggests possible interactions with various biological targets.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. Mechanistic studies suggest that it may induce apoptosis through caspase pathway activation, similar to other piperidine derivatives .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the protection and deprotection of amines.

- Chemoselective Reagent : It has been utilized in amine protection strategies through carbamate bond formation, demonstrating stability under various conditions (acidic, alkaline, and aqueous) which is advantageous for synthetic applications.

Research indicates that the compound could act as an enzyme inhibitor, potentially affecting metabolic pathways.

- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting specific enzymes involved in cellular metabolism. This could lead to therapeutic applications in treating metabolic disorders .

Material Science

Emerging research highlights its potential use in material science, particularly as a hole transport material in organic electronics such as perovskite solar cells.

- Hole Transport Material : The specific arrangement of functional groups may enhance charge transport properties, making it suitable for applications in photovoltaic devices.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer activity through apoptosis induction | Development of novel anticancer drugs |

| Organic Synthesis | Chemoselective amine protection/deprotection | Enhanced efficiency in synthetic routes |

| Biological Activity | Enzyme inhibition affecting metabolic pathways | Therapeutic applications for metabolic diseases |

| Material Science | Use as a hole transport material in solar cells | Improvement in energy conversion efficiency |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through caspase assays.

Case Study 2: Organic Synthesis

In a synthetic application, the compound was utilized to protect amines during multi-step reactions. The stability of the carbamate linkage allowed for successful deprotection under mild conditions without compromising product integrity.

Case Study 3: Material Science Application

Recent investigations into the use of this compound as a hole transport material revealed improved charge mobility when incorporated into perovskite solar cells, leading to enhanced power conversion efficiencies compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

4-Methoxyphenylacetic acid: A monocarboxylic acid with a methoxy substituent, used as an intermediate in pharmaceuticals and organic synthesis.

2-Methoxyphenyl isocyanate: A reagent used for amine protection/deprotection sequences.

Uniqueness

2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid is unique due to its specific combination of functional groups and the piperidine ring structure. This uniqueness imparts distinct chemical reactivity and potential biological activities, differentiating it from other similar compounds.

Biological Activity

2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid, also known as compound 855715-14-9, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, mechanisms of action, and therapeutic potentials.

The compound's chemical structure can be summarized as follows:

| Property | Description |

|---|---|

| Chemical Formula | CHN O |

| Molecular Weight | 339.39 g/mol |

| CAS Number | 855715-14-9 |

| IUPAC Name | This compound |

The mechanisms by which piperidine derivatives exert their biological effects often involve modulation of key cellular pathways. For example, compounds in this class may inhibit enzymes involved in critical signaling pathways or induce apoptosis in cancer cells. The presence of methoxy and methyl substituents may enhance lipophilicity, aiding in cellular uptake and subsequent biological activity.

Study on Antiproliferative Activity

A notable study focused on the synthesis and evaluation of various piperidine derivatives, including those structurally related to our compound of interest. The study highlighted that compounds exhibiting similar structural motifs showed promising antiproliferative effects against several human cancer cell lines . The findings suggest that modifications to the piperidine ring could optimize biological activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The presence of methoxy and methyl groups in the phenyl rings is hypothesized to influence both the pharmacokinetics and pharmacodynamics of the compound. Previous research indicates that such substitutions can enhance binding affinity to target proteins, which could be relevant for therapeutic applications .

Safety and Toxicology

Q & A

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Methodological Answer: Structural elucidation requires a combination of techniques:

- 1H/13C NMR : To confirm the piperidine backbone, substituent positions (e.g., 4-methoxyphenyl, 4-methylphenyl), and carboxylic acid functionality. For example, 1H NMR can resolve the oxo group at position 6 and the stereochemistry of substituents .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- FT-IR : To identify functional groups (e.g., carbonyl stretch of the oxo group at ~1700 cm⁻¹, carboxylic acid O-H stretch at ~2500-3300 cm⁻¹).

- X-ray Crystallography (if crystals are obtainable): To resolve absolute stereochemistry and confirm spatial arrangement of substituents.

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer: Synthesis typically involves multi-step strategies:

- Step 1 : Condensation of substituted phenyl precursors (e.g., 4-methoxybenzaldehyde and 4-methylaniline) to form intermediates.

- Step 2 : Cyclization under acidic or basic conditions to construct the piperidine ring. Catalysts like palladium or copper may facilitate coupling reactions .

- Step 3 : Oxidation at position 6 to introduce the oxo group, followed by hydrolysis to generate the carboxylic acid moiety. Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid side reactions .

- Key Intermediates : Methyl or ethyl esters (e.g., methyl piperidine-3-carboxylate derivatives) are often used to protect the carboxylic acid during synthesis .

Q. What handling and safety precautions are critical for this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if handling powders .

- Storage : Store in a cool, dry environment away from strong oxidizers (e.g., peroxides) to prevent decomposition. Stability under normal conditions is assumed, but accelerated degradation studies (40°C/75% RH for 6 months) can assess shelf life .

- Waste Disposal : Neutralize acidic residues before disposal in accordance with institutional guidelines.

Q. How can solubility and formulation challenges be addressed for biological assays?

Methodological Answer:

- Solubility Screening : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). If solubility is poor, consider salt formation (e.g., sodium carboxylate) .

- Formulation Optimization : Use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) for in vivo studies. Dynamic light scattering (DLS) can assess colloidal stability .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized while minimizing by-products?

Methodological Answer:

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C, CuI) to enhance coupling efficiency. For example, Pd-mediated Suzuki reactions improve aryl-aryl bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) often improve reaction homogeneity.

- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to isolate high-purity product (>95%) .

Q. What computational methods predict biological activity based on structural features?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with hydrophobic active sites, given the compound’s aromatic substituents).

- QSAR Modeling : Train models on datasets of analogous piperidine derivatives to correlate substituent electronic effects (e.g., methoxy group electron-donating capacity) with activity .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How should discrepancies in reported biological activity data be resolved?

Methodological Answer:

- Purity Validation : Re-analyze compound batches via HPLC to rule out impurities (>95% purity required).

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays).

- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outlier results .

Q. What strategies assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and humidity (75% RH) for 1–3 months. Monitor degradation via HPLC and LC-MS to identify breakdown products .

- Kinetic Stability Assays : Measure half-life in buffer solutions at physiological pH (7.4) and temperature (37°C).

- Packaging Optimization : Use amber glass vials under inert gas (N2/Ar) to mitigate oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.